molecular formula C16H12BrClF3NO2 B5030133 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide

3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide

Cat. No.: B5030133
M. Wt: 422.62 g/mol
InChI Key: FAJIBLJUZUQING-UHFFFAOYSA-N
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Description

3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure

Properties

IUPAC Name

3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClF3NO2/c1-2-24-14-6-3-9(7-12(14)17)15(23)22-13-5-4-10(18)8-11(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJIBLJUZUQING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide typically involves multiple steps:

    Amidation: The formation of the benzamide structure involves the reaction of an amine with an acid chloride or anhydride. In this case, 4-chloro-2-(trifluoromethyl)aniline can react with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired amide bond.

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogens and trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxybenzamide: Contains a hydroxy group, which can alter its reactivity and biological activity.

Uniqueness

The ethoxy group in 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide provides unique steric and electronic properties, potentially leading to different reactivity and interactions compared to its methoxy or hydroxy analogs.

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